Modafinil

描述

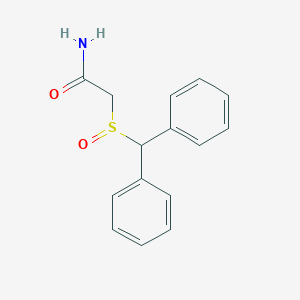

Structure

3D Structure

属性

IUPAC Name |

2-benzhydrylsulfinylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGHCGITMMYXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023329 | |

| Record name | Modafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Modafinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol and acetone., 6.22e-01 g/L | |

| Record name | Modafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MODAFINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Modafinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

[(RS)-(diphenylmethyl)sulfinyl]acetic acid; 2-[(diphenylmethyl)sulfonyl]acetamide; methyl [(RS)-(diphenylmethyl)sulfinyl]acetate | |

| Record name | MODAFINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

68693-11-8, 112111-47-4, 112111-43-0 | |

| Record name | Modafinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68693-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Modafinil [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | modafinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Armodafinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Armodafinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | modafinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Modafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Diphenylmethyl)sulfinyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MODAFINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UK8X3U3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MODAFINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Modafinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164-166 °C, 164 - 166 °C | |

| Record name | Modafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MODAFINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Modafinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Modafinil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of modafinil, a wake-promoting agent. It is designed for researchers, scientists, and professionals in drug development who require a detailed and technical understanding of the compound's complex neuropharmacological effects. This document summarizes key quantitative data, outlines detailed experimental protocols for pivotal studies, and provides visualizations of the relevant signaling pathways and experimental workflows.

Core Neurochemical Interactions

This compound's mechanism of action is multifaceted, involving direct and indirect modulation of several neurotransmitter systems. While its primary target is considered to be the dopamine transporter (DAT), its effects extend to the orexin, histamine, glutamate, and GABA systems, creating a unique pharmacological profile that distinguishes it from classical psychostimulants.

Dopaminergic System

This compound is a weak, but selective, dopamine reuptake inhibitor.[1][2] By binding to the dopamine transporter (DAT), it increases the extracellular concentration of dopamine in various brain regions, including the nucleus accumbens, which is a key area for reward and motivation.[2][3][4] Unlike typical stimulants, this compound does not appear to induce a significant release of dopamine.[5]

Data Presentation: this compound's Interaction with the Dopamine Transporter

| Parameter | Value | Species/System | Reference |

| Ki (DAT) | 2.6 µM | Rat Brain Tissue | [1] |

| Ki (DAT) | 4.8 µM | Rat Brain Tissue ([125I]RTI-55) | [1] |

| Ki (hDAT) | 2280 ± 107 nM | Human Embryonic Kidney (HEK293) cells expressing hDAT | [6] |

| Ki (hDAT) | 780 nM (R-modafinil) | Cell lines expressing hDAT | [7] |

| IC50 (DAT) | 4.0 µM | Rat Brain Synaptosomes ([3H]DA uptake) | [1] |

| IC50 (DAT) | 3.2 µM | Not Specified | [1] |

| IC50 (DAT) | 11.11 µM | HEK293 cells expressing DAT | [8] |

| DAT Occupancy | 53.8% (Caudate) | Human (200 or 400 mg, oral) | [2] |

| DAT Occupancy | 47.2% (Putamen) | Human (200 or 400 mg, oral) | [2] |

| DAT Occupancy | 39.3% (Nucleus Accumbens) | Human (200 or 400 mg, oral) | [2] |

| DAT Occupancy | 51.4% (Striatum) | Human (200 mg) | [9] |

| DAT Occupancy | 56.9% (Striatum) | Human (300 mg) | [9] |

Experimental Protocols: Investigating this compound's Effect on the Dopaminergic System

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of this compound for the dopamine transporter using a competitive radioligand binding assay.

-

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Binding buffer: 50 mM Tris, 120 mM NaCl, pH 7.4.

-

Radioligand: [3H]WIN 35,428 (final concentration 1.5 nM).

-

Test compound: this compound, dissolved in 30% DMSO.

-

96-well polypropylene plates.

-

Scintillation counter.

-

-

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture hDAT-HEK293 cells in appropriate media.

-

Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Resuspend the final membrane pellet in binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of varying concentrations of this compound.

-

Add 300 µL of binding buffer.

-

Add 50 µL of [3H]WIN 35,428.

-

Initiate the binding reaction by adding 100 µL of the cell membrane preparation (approximately 30 µg of protein per well).

-

Incubate the plates for 120 minutes at 4°C.

-

-

Detection and Analysis:

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known DAT inhibitor) from total binding.

-

Determine the Ki value for this compound by analyzing the competition binding data using non-linear regression analysis.[6]

-

-

Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the nucleus accumbens of rats following this compound administration.

-

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2 mm membrane length).

-

Guide cannula.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4.

-

This compound solution for injection.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

-

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeted at the nucleus accumbens.

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a 1-2 hour equilibration period.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

Administer this compound (e.g., intraperitoneally).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Dopamine Analysis:

-

Mandatory Visualization: Dopaminergic Signaling Pathway

Caption: this compound inhibits the dopamine transporter (DAT), increasing extracellular dopamine levels.

Orexin System

This compound has been shown to activate orexin-containing neurons in the lateral hypothalamus.[5][12] Orexin (also known as hypocretin) is a neuropeptide that plays a crucial role in promoting wakefulness and regulating arousal. The activation of orexin neurons by this compound is thought to be a key component of its wake-promoting effects. However, studies in orexin-null mice have shown that this compound can still promote wakefulness, suggesting that the orexin system is not the sole mediator of its effects.[13]

Data Presentation: this compound's Effect on the Orexin System

| Parameter | Effect | Species/System | Reference |

| Fos-immunoreactive Orexin Neurons | Threefold increase | Rat (150 mg/kg) | [12] |

| Wakefulness in Orexin-null mice | More effective at increasing wakefulness time compared to wild-type | Mouse (10, 30, 100 mg/kg, i.p.) | [13] |

Experimental Protocols: Investigating this compound's Effect on the Orexin System

Protocol 3: Immunohistochemistry for Fos in Orexin Neurons

This protocol describes the use of immunohistochemistry to identify the activation of orexin neurons by detecting the expression of the immediate early gene c-Fos.

-

Materials:

-

Rats.

-

This compound solution for injection.

-

4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Primary antibodies: anti-Fos and anti-orexin.

-

Secondary antibodies conjugated to fluorescent markers.

-

Microscope for fluorescent imaging.

-

-

Procedure:

-

Animal Treatment and Tissue Preparation:

-

Administer this compound or vehicle to the rats.

-

After a set time (e.g., 2 hours), perfuse the animals with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them in paraformaldehyde.

-

Cryoprotect the brains in a sucrose solution and then section them on a cryostat.

-

-

Immunohistochemistry:

-

Incubate the brain sections with the primary antibodies against Fos and orexin overnight.

-

Wash the sections and then incubate them with the appropriate fluorescently labeled secondary antibodies.

-

Mount the sections on slides and coverslip.

-

-

Image Analysis:

-

Examine the sections under a fluorescent microscope.

-

Quantify the number of orexin-positive neurons that are also Fos-positive in the lateral hypothalamus.[12]

-

-

Mandatory Visualization: Orexin System Activation Pathway

Caption: this compound activates orexin neurons, leading to increased wakefulness.

Histaminergic System

This compound has been shown to increase the release of histamine in the anterior hypothalamus.[14][15] Histamine is a key neurotransmitter in the promotion of wakefulness, and its release is regulated by orexin neurons. The effect of this compound on histamine release appears to be indirect, as direct application of this compound to the tuberomammillary nucleus (TMN), where histaminergic neurons are located, does not alter histamine release.[14]

Data Presentation: this compound's Effect on the Histaminergic System

| Parameter | Effect | Species/System | Reference |

| Histamine Release (Anterior Hypothalamus) | 150% increase from basal release | Rat (150 mg/kg, i.p.) | [14] |

Experimental Protocols: Investigating this compound's Effect on the Histaminergic System

Protocol 4: In Vivo Microdialysis for Measuring Histamine Release

This protocol details the measurement of histamine release in the anterior hypothalamus of anesthetized rats.

-

Materials:

-

Anesthetized rats.

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Ringer's solution for perfusion.

-

This compound solution for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.

-

HPLC system with a post-column fluorescence derivatization method for histamine detection.

-

-

Procedure:

-

Probe Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a microdialysis probe into the anterior hypothalamus.

-

-

Microdialysis:

-

Perfuse the probe with Ringer's solution at a constant flow rate.

-

Collect baseline dialysate samples.

-

Administer this compound via i.p. or i.c.v. injection.

-

Continue collecting dialysate samples.

-

-

Histamine Analysis:

-

Analyze the histamine content in the dialysate using HPLC with fluorescence detection after derivatization with o-phthalaldehyde.

-

Express the results as a percentage of the baseline histamine release.[14]

-

-

Mandatory Visualization: Histaminergic System Activation Pathway

Caption: this compound indirectly increases histamine release via orexin neuron activation.

GABAergic and Glutamatergic Systems

This compound has complex and region-specific effects on GABA and glutamate neurotransmission. In several brain regions, including the striatum, pallidum, medial preoptic area, and posterior hypothalamus, this compound has been shown to decrease GABA release.[16][17][18] The reduction in GABAergic inhibition is thought to contribute to the disinhibition of other neuronal systems, leading to increased wakefulness.

Conversely, this compound generally increases extracellular glutamate levels in various brain areas, such as the thalamus, hippocampus, and posterior hypothalamus.[18][19] This increase in excitatory neurotransmission likely contributes to its cognitive-enhancing effects. The interplay between the reduction in GABA and the increase in glutamate is a key aspect of this compound's mechanism of action.

Data Presentation: this compound's Effect on GABA and Glutamate

| Neurotransmitter | Brain Region | Effect (at 100 mg/kg, i.p.) | Species | Reference |

| GABA | Striatum | 85 ± 4% of basal values | Rat | [16] |

| GABA | Globus Pallidus | 85 ± 2% of basal values | Rat | [16] |

| GABA | Substantia Nigra | No significant effect | Rat | [16] |

| GABA | Medial Preoptic Area | Dose-dependent decrease | Rat | [17] |

| GABA | Posterior Hypothalamus | Marked reduction | Rat | [17] |

| Glutamate | Striatum | No significant effect | Rat | [16] |

| Glutamate | Globus Pallidus | No significant effect | Rat | [16] |

| Glutamate | Substantia Nigra | No significant effect | Rat | [16] |

| Glutamate | Thalamus (VMT & VLT) | Maximal increase | Rat | [19] |

| Glutamate | Hippocampus | Maximal increase | Rat | [19] |

| Glutamate | Medial Preoptic Area | Increased | Rat | [18] |

| Glutamate | Posterior Hypothalamus | Increased | Rat | [18] |

Experimental Protocols: Investigating this compound's Effect on GABA and Glutamate

Protocol 5: In Vivo Microdialysis for Measuring GABA and Glutamate

This protocol outlines the procedure for simultaneously measuring extracellular GABA and glutamate levels in conscious rats.

-

Materials:

-

Conscious, freely moving rats with implanted guide cannulae.

-

Microdialysis probes.

-

Perfusion solution (aCSF).

-

This compound solution for intraperitoneal injection.

-

HPLC system with fluorescence detection for amino acid analysis (after derivatization).

-

-

Procedure:

-

Microdialysis:

-

Follow the general microdialysis procedure as described in Protocol 2, targeting the specific brain region of interest (e.g., striatum, hypothalamus).

-

-

Sample Analysis:

-

Derivatize the amino acids in the dialysate samples with a fluorescent reagent (e.g., o-phthaldialdehyde/2-mercaptoethanol).

-

Separate and quantify the derivatized GABA and glutamate using reverse-phase HPLC with a fluorescence detector.

-

Express the results as a percentage of baseline levels.[16]

-

-

Mandatory Visualization: GABA/Glutamate Interaction

Caption: this compound decreases GABAergic inhibition, leading to increased glutamatergic activity.

Conclusion

The mechanism of action of this compound is complex and not yet fully elucidated. However, a growing body of research points to a primary role of dopamine transporter inhibition, coupled with significant downstream effects on the orexin, histamine, GABA, and glutamate systems. This intricate interplay of neurochemical modulation results in a unique pharmacological profile characterized by potent wake-promoting effects with a lower abuse potential than traditional stimulants. Further research is needed to fully understand the precise molecular interactions and the hierarchical organization of these effects, which will be crucial for the development of novel therapeutics with improved efficacy and safety profiles for the treatment of sleep disorders and other conditions.

References

- 1. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The vigilance promoting drug this compound increases dopamine release in the rat nucleus accumbens via the involvement of a local GABAergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound enhances extracellular levels of dopamine in the nucleus accumbens and increases wakefulness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structural Basis of the Activity Cliff in this compound-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Novel Dopamine Transporter Inhibitor CE-123 and this compound with a Focus on Central Nervous System Distribution | MDPI [mdpi.com]

- 8. Frontiers | The effect of this compound on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Hypothalamic Arousal Regions Are Activated during this compound-Induced Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound more effectively induces wakefulness in orexin-null mice than in wild-type littermates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound increases histamine release in the anterior hypothalamus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Involvement of central histaminergic systems in this compound-induced but not methylphenidate-induced increases in locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of this compound on striatal, pallidal and nigral GABA and glutamate release in the conscious rat: evidence for a preferential inhibition of striato-pallidal GABA transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The vigilance promoting drug this compound decreases GABA release in the medial preoptic area and in the posterior hypothalamus of the awake rat: possible involvement of the serotonergic 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The vigilance promoting drug this compound increases extracellular glutamate levels in the medial preoptic area and the posterior hypothalamus of the conscious rat: prevention by local GABAA receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The antinarcoleptic drug this compound increases glutamate release in thalamic areas and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Modafinil Pharmacodynamics: A Technical Guide for Researchers

Abstract

Modafinil is a wake-promoting agent with a complex and multifaceted pharmacodynamic profile. While its precise mechanisms of action are still under investigation, it is primarily understood to act as a weak, atypical dopamine transporter (DAT) inhibitor. This guide provides a detailed overview of the core pharmacodynamics of this compound for researchers, scientists, and drug development professionals. It summarizes quantitative data on its binding affinities and effects on key neurotransmitter systems, outlines detailed experimental protocols for cited studies, and includes visualizations of relevant signaling pathways and experimental workflows.

Primary Mechanism of Action: Dopamine Transporter Inhibition

This compound's principal mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in several brain regions, including the nucleus accumbens and prefrontal cortex.[1][2] Unlike classical psychostimulants, this compound exhibits a lower affinity for DAT and displays atypical binding characteristics, which may contribute to its lower abuse potential.[1][2]

Quantitative Data: Transporter Binding and Uptake Inhibition

The following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition (IC₅₀) values of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

| Transporter | Parameter | Value (µM) | Species | Reference |

| Dopamine Transporter (DAT) | Kᵢ | ~3.19 | Rat Striatum | |

| IC₅₀ | 6.4 | Human (HEK cells) | [3] | |

| Norepinephrine Transporter (NET) | IC₅₀ | 35.6 | Human (HEK cells) | [3] |

| Serotonin Transporter (SERT) | IC₅₀ | >500 | Human (HEK cells) | [3] |

Modulation of Other Neurotransmitter Systems

Beyond its effects on dopamine, this compound influences a range of other neurotransmitter systems crucial for wakefulness and cognitive function.

Norepinephrine

This compound increases extracellular norepinephrine levels, particularly in the hypothalamus and prefrontal cortex.[4] This effect is thought to be secondary to its action on the dopamine system, as there is significant cross-talk between dopaminergic and noradrenergic pathways.

Serotonin

This compound has been shown to increase extracellular serotonin levels in a region-dependent manner. Low doses of this compound stimulate the serotonergic system in the frontal cortex and dorsal raphe nucleus (DRN).[5][6] Higher doses are required to elicit a similar effect in the hypothalamus.[5]

Orexin and Histamine

This compound activates orexin-producing neurons in the hypothalamus.[7] Orexin, in turn, excites histaminergic neurons in the tuberomammillary nucleus (TMN), leading to increased histamine release throughout the brain.[8][9][10] This pathway is a key contributor to this compound's wake-promoting effects.

Glutamate and GABA

This compound has complex and region-specific effects on excitatory (glutamate) and inhibitory (GABA) neurotransmission. It has been shown to increase glutamate levels in the hypothalamus, an effect that may be secondary to a reduction in local GABAergic tone.[11] In contrast, this compound has been observed to decrease GABA release in various brain regions, including the striatum, pallidum, and posterior hypothalamus.[12][13]

Quantitative Data: In-Vivo Microdialysis Studies

The following table summarizes the effects of this compound on extracellular neurotransmitter levels as measured by in-vivo microdialysis in rats.

| Neurotransmitter | Brain Region | This compound Dose (mg/kg, i.p.) | Effect on Extracellular Levels | Reference |

| Dopamine | Prefrontal Cortex | 128 | Increase | [4] |

| Nucleus Accumbens | 17-300 | Dose-dependent increase (up to ~300% of baseline) | [1] | |

| Norepinephrine | Hypothalamus | 128 | Enhanced release | [4] |

| Serotonin | Prefrontal Cortex | 128 | Increase (sustained for 3 hours) | [4] |

| Dorsal Raphe Nucleus | low doses | Stimulates serotonergic system | [5] | |

| Glutamate | Posterior Hypothalamus | 30-300 | Increase | [11] |

| Striatum | 300 | Increase (134 ± 11% of basal values) | [12][13] | |

| GABA | Posterior Hypothalamus | 30-300 | Decrease | [11] |

| Striatum | 100 | Decrease (85 ± 4% of basal values) | [12][13] | |

| Pallidum | 100 | Decrease (85 ± 2% of basal values) | [12][13] | |

| Substantia Nigra | 300 | Decrease (59 ± 5% of basal values) | [12][13] |

Experimental Protocols

In-Vivo Microdialysis for Neurotransmitter Measurement in Rats

This protocol outlines the general procedure for in-vivo microdialysis to measure extracellular neurotransmitter levels in the brain of awake rats.

I. Surgical Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

-

Stereotaxic Implantation: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Drill a small burr hole above the target brain region.

-

Guide Cannula Implantation: Slowly lower a guide cannula to the desired coordinates.

-

Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

-

Recovery: Allow the animal to recover for at least 48 hours post-surgery.

II. Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., with a 2 mm membrane) through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.

-

Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection).

-

Post-dosing Sample Collection: Continue collecting dialysate samples at regular intervals to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify neurotransmitter concentrations.

Dopamine Transporter (DAT) Competitive Binding Assay using [³H]WIN 35,428

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the dopamine transporter.

I. Brain Tissue Preparation:

-

Homogenization: Homogenize dissected brain tissue (e.g., striatum) in ice-cold sucrose buffer.

-

Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Membrane Preparation: Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the transporters.

-

Resuspension: Resuspend the membrane pellet in an appropriate assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation.

II. Binding Assay:

-

Incubation: In a 96-well plate, incubate the brain membrane preparation with a fixed concentration of the radioligand [³H]WIN 35,428 and varying concentrations of the unlabeled test compound (this compound).

-

Total and Non-specific Binding:

-

Total Binding: Wells containing only the radioligand and membrane preparation.

-

Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to saturate all specific binding sites.

-

-

Equilibration: Incubate the plate to allow the binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

This compound's Primary Mechanism of Action

References

- 1. The Unique Psychostimulant Profile of (±)-Modafinil: Investigation of Behavioral and Neurochemical Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound occupies dopamine and norepinephrine transporters in vivo and modulates the transporters and trace amine activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Variations in extracellular monoamines in the prefrontal cortex and medial hypothalamus after this compound administration: a microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The vigilance promoting drug this compound modulates serotonin transmission in the rat prefrontal cortex and dorsal raphe nucleus. Possible relevance for its postulated antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypothalamic Arousal Regions Are Activated during this compound-Induced Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orexins activate histaminergic neurons via the orexin 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orexin/Hypocretin Excites the Histaminergic Neurons of the Tuberomammillary Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The vigilance promoting drug this compound increases extracellular glutamate levels in the medial preoptic area and the posterior hypothalamus of the conscious rat: prevention by local GABAA receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of this compound on striatal, pallidal and nigral GABA and glutamate release in the conscious rat: evidence for a preferential inhibition of striato-pallidal GABA transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.ul.ie [pure.ul.ie]

The Discovery and History of Modafinil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil, a wakefulness-promoting agent, has a rich history rooted in the quest for novel psychostimulant compounds. This technical guide provides an in-depth exploration of the discovery and development of this compound, from the initial synthesis of its precursor, adrafinil, to its establishment as a key therapeutic agent for disorders of excessive sleepiness. The document details the pivotal role of French neurophysiologist Michel Jouvet and Lafon Laboratories in its conception and early evaluation. It presents a comprehensive overview of the chemical synthesis of both adrafinil and this compound, supported by detailed experimental protocols. Furthermore, this guide elucidates the multifaceted mechanism of action of this compound, involving complex interactions with several neurotransmitter systems, including dopamine, norepinephrine, histamine, and orexin. Key preclinical and clinical findings are summarized in structured tables, and complex biological pathways and experimental workflows are visualized through Graphviz diagrams, offering a clear and detailed technical resource for the scientific community.

The Genesis: From Adrafinil to this compound

The story of this compound begins with the synthesis of its chemical predecessor, adrafinil. In 1974, chemists Gombert and Assous at the French pharmaceutical company L. Lafon Ltd. synthesized adrafinil (2-(benzhydrylsulfinyl)-N-hydroxyacetamide) during a screening program for new analgesic compounds.[1] Subsequent pharmacological studies in mice revealed that adrafinil produced a significant, dose-dependent increase in locomotor activity without the classic side effects associated with amphetamine-like stimulants.[2][3]

The potential of this new molecule as a vigilance-enhancing agent caught the attention of Michel Jouvet, a prominent neurophysiologist at the University of Lyon.[4] In the late 1970s, Jouvet began to explore the clinical utility of adrafinil in patients suffering from narcolepsy, a neurological disorder characterized by excessive daytime sleepiness.[2] The initial results with adrafinil were inconsistent.[2] However, pharmacokinetic studies in 1976 revealed that adrafinil is a prodrug, and its wakefulness-promoting effects are mediated by its active metabolite, this compound (2-[(diphenylmethyl)sulfinyl]acetamide).[1][3]

Jouvet's persistence was instrumental in convincing a hesitant Lafon Laboratories to pursue the clinical development of this compound.[2] In 1983, Jouvet and his colleague Bastuji began administering this compound to patients with narcolepsy and idiopathic hypersomnia, observing a significant reduction in excessive daytime sleepiness.[1][2] These promising findings spurred formal clinical trials.

A key milestone in the history of this compound was its use by the French military during the Gulf War in early 1991 to maintain alertness in soldiers.[1][2] Following successful clinical trials, this compound was officially registered in France in 1992 for the treatment of narcolepsy and became commercially available in 1994 under the brand name Modiodal.[1][5] In the United States, Cephalon, Inc. licensed the rights to this compound from Lafon and, after extensive clinical trials, gained FDA approval in 1998 for the treatment of narcolepsy, where it is marketed as Provigil.[1][6]

Chemical Synthesis

Synthesis of Adrafinil

The synthesis of adrafinil typically starts from diphenylmethanol (benzhydrol). A common synthetic route involves the following key steps:

-

Reaction with thiourea: Diphenylmethanol is reacted with thiourea in the presence of a strong acid like hydrobromic acid to form an isothiouronium salt.[7]

-

Hydrolysis and reaction with chloroacetic acid: The isothiouronium salt is hydrolyzed to diphenylmethanethiol, which is then reacted with chloroacetic acid in the presence of a base to yield 2-((diphenylmethyl)thio)acetic acid.[7]

-

Amidation: The resulting carboxylic acid is converted to its acid chloride using a reagent like thionyl chloride. This is followed by reaction with hydroxylamine to form 2-((diphenylmethyl)thio)acetohydroxamic acid.

-

Oxidation: The final step is the oxidation of the sulfide to a sulfoxide using an oxidizing agent such as hydrogen peroxide in acetic acid, which yields adrafinil.[8]

Synthesis of this compound

The most common and direct route to this compound involves the oxidation of 2-((diphenylmethyl)thio)acetamide.

-

Formation of 2-((diphenylmethyl)thio)acetamide: This intermediate can be prepared by reacting 2-((diphenylmethyl)thio)acetic acid with thionyl chloride to form the acid chloride, which is then reacted with ammonia.[7]

-

Oxidation: The sulfide group of 2-((diphenylmethyl)thio)acetamide is then oxidized to a sulfoxide using hydrogen peroxide in a solvent such as acetic acid.[4][7]

Experimental Protocols

Synthesis of 2-((diphenylmethyl)thio)acetic acid

To a solution of diphenylmethanethiol (10 g, 0.05 mol) and sodium hydroxide (2 g, 0.05 mol) in 60 ml of demineralized water, a solution of chloroacetic acid (7 g, 0.075 mol) and sodium hydroxide (3 g, 0.075 mol) in 60 ml of demineralized water is added. The mixture is warmed to approximately 50°C for 15 minutes. After washing with ether, the aqueous solution is acidified with concentrated hydrochloric acid to precipitate the product, which is then filtered and dried.[7]

Synthesis of this compound

2-((Diphenylmethyl)thio)acetamide (14.39 g, 0.056 mol) is dissolved in 60 ml of acetic acid. To this solution, 5.6 ml of 33% hydrogen peroxide is added. The mixture is kept at 40°C overnight. The product is precipitated by the addition of approximately 200 ml of water and can be recrystallized from methanol.[7]

Open-Field Locomotor Activity Test (Rodents)

Animals are individually placed in the center of a square arena (e.g., 40 cm x 40 cm) with walls to prevent escape. The arena is equipped with a grid of infrared beams to automatically record the animal's movements. Locomotor activity is typically quantified by the number of beam breaks or the total distance traveled over a specific period (e.g., 30-60 minutes). The apparatus is cleaned thoroughly between each trial to eliminate olfactory cues.[9][10]

Maintenance of Wakefulness Test (MWT)

The MWT is a standardized test to objectively measure the ability to stay awake. The test consists of four 40-minute trials conducted at two-hour intervals. During each trial, the subject is seated in a quiet, dimly lit room and instructed to remain awake without resorting to extraordinary measures. Polysomnography is used to monitor sleep onset. The primary outcome is the mean sleep latency across the four trials.[11][12]

Quantitative Data

Table 1: Preclinical Studies on Locomotor Activity

| Compound | Species | Dose | Route of Administration | Effect on Locomotor Activity | Reference |

| Adrafinil | Mouse | 64, 128 mg/kg | i.p. | Significant increase in activity and rearing. | [13] |

| This compound | Mouse | 10 mg/kg | i.p. | Precocious stimulant effect observed. | [14] |

| This compound | Rat | 40 mg/kg | i.p. | Opposed the decrease in locomotion due to habituation. | [14] |

Table 2: Clinical Trial Data for this compound in Narcolepsy

| Study | Dosage | Primary Outcome Measure | Result | Reference |

| US this compound in Narcolepsy Multicenter Study Group (1998) | 200 mg/day | Epworth Sleepiness Scale (ESS) | Significant reduction in subjective sleepiness. | [13] |

| US this compound in Narcolepsy Multicenter Study Group (1998) | 400 mg/day | Multiple Sleep Latency Test (MSLT) | Significant improvement in objective sleepiness. | [13] |

| Randomized, double-blind, placebo-controlled crossover trial | 200 mg/day | Maintenance of Wakefulness Test (MWT) | 40% increase in mean sleep latency vs. placebo. | [15] |

| Randomized, double-blind, placebo-controlled crossover trial | 400 mg/day | Maintenance of Wakefulness Test (MWT) | 54% increase in mean sleep latency vs. placebo. | [15] |

Mechanism of Action: A Multi-faceted Approach

The wakefulness-promoting effects of this compound are not attributed to a single pharmacological target but rather to a complex interplay of actions on several neurotransmitter systems.

Dopaminergic System

A primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain, particularly in the nucleus accumbens and prefrontal cortex. This action is thought to be a key contributor to its wake-promoting and cognitive-enhancing effects.

Orexin/Hypocretin System

This compound has been shown to activate orexin (also known as hypocretin) neurons in the lateral hypothalamus. The orexin system plays a critical role in the regulation of wakefulness and arousal. By activating these neurons, this compound further enhances the drive for wakefulness.

Histaminergic System

This compound also increases the release of histamine from neurons in the tuberomammillary nucleus of the hypothalamus. Histamine is a well-established wake-promoting neurotransmitter, and this action contributes to the overall alerting effects of this compound.

Noradrenergic System

This compound indirectly increases the levels of norepinephrine in the brain, particularly in the hypothalamus and prefrontal cortex. This is thought to occur, in part, as a downstream effect of its action on the dopaminergic and orexinergic systems.

GABAergic and Glutamatergic Systems

This compound has been shown to decrease the release of the inhibitory neurotransmitter GABA and increase the release of the excitatory neurotransmitter glutamate in certain brain regions. This shift in the balance of inhibitory and excitatory neurotransmission further contributes to a state of heightened arousal.

Conclusion

The discovery and development of this compound represent a significant advancement in the pharmacological management of excessive sleepiness. From its origins as a metabolite of adrafinil, identified through the persistent efforts of Michel Jouvet and Lafon Laboratories, this compound has emerged as a first-line treatment for narcolepsy and other sleep disorders. Its unique and complex mechanism of action, involving the modulation of multiple neurotransmitter systems, distinguishes it from traditional psychostimulants and contributes to its favorable side-effect profile. This technical guide has provided a comprehensive overview of the key historical milestones, chemical synthesis, experimental protocols, and pharmacological properties of this compound, offering a valuable resource for researchers and clinicians in the field of sleep medicine and drug development.

References

- 1. greendoor.org [greendoor.org]

- 2. This compound: its discovery, the early European and North American experience in the treatment of narcolepsy and idiopathic hypersomnia, and its subsequent use in other medical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gwern.net [gwern.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Adrafinil and this compound - [www.rhodium.ws] [erowid.org]

- 8. Synthesis of Adrafinil [cjph.com.cn]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sleepeducation.org [sleepeducation.org]

- 12. svhlunghealth.com.au [svhlunghealth.com.au]

- 13. Dopamine Receptor Mediation of the Exploratory/Hyperactivity Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of stimulant locomotor effects of this compound in various strains of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simple Synthesis of this compound Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Modafinil's Impact on Dopamine and Norepinephrine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil is a wakefulness-promoting agent with a complex neurochemical profile that distinguishes it from traditional psychostimulants. Its therapeutic effects are largely attributed to its modulation of central nervous system pathways, particularly those involving dopamine (DA) and norepinephrine (NE). This technical guide provides an in-depth examination of this compound's core mechanism of action, focusing on its interaction with dopamine and norepinephrine transporters. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents visual representations of the associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Dopamine and Norepinephrine Transporter Inhibition

This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET).[1][2][3] By binding to these transporters, this compound blocks the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.[1][4] This action is considered central to its wake-promoting effects.[2]

Unlike typical stimulants like amphetamine, this compound is a weak, yet selective, dopamine reuptake inhibitor.[3] Its interaction with the DAT is distinct, leading to a more prolonged pharmacodynamic response.[3] While it occupies a significant percentage of DATs at therapeutic doses, its abuse potential is considered lower than that of classical stimulants.[5][6]

Quantitative Data: Binding Affinities and Transporter Occupancy

The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's interaction with dopamine and norepinephrine transporters.

Table 1: this compound Binding Affinity for Monoamine Transporters

| Transporter | Species | Preparation | Radioligand | Ki (μM) | IC50 (μM) | Reference |

| DAT | Rat | Brain Tissue | [125I]RTI-55 | 4.8 | - | [7] |

| DAT | Rat | - | - | - | 4.0 ([3H]DA uptake) | [7] |

| DAT | Guinea Pig | Striatum | [3H]WIN 35,428 | 1.93 | 3.19 | [8] |

| DAT | Human | HEK Cells | - | - | 6.4 ([3H]DA transport) | [9] |

| DAT | Rat | - | - | - | 11.11 | [10] |

| NET | Human | HEK Cells | - | - | 35.6 ([3H]NE transport) | [9] |

| NET | Rat | - | - | - | 182 | [10] |

| SERT | Rat | - | - | - | 1547 | [10] |

| SERT | Human | HEK Cells | - | - | >500 ([3H]5-HT transport) | [9] |

Table 2: this compound-Induced Dopamine and Norepinephrine Transporter Occupancy (in vivo)

| Transporter | Species | Brain Region | Dose | Occupancy (%) | Method | Reference |

| DAT | Rhesus Monkey | Striatum | 5 mg/kg (i.v.) | 35 ± 12 | PET ([11C]CFT) | [9] |

| DAT | Rhesus Monkey | Striatum | 8 mg/kg (i.v.) | 54 ± 3 | PET ([11C]CFT) | [9] |

| DAT | Human | Striatum | 200 mg | 51.4 | PET ([18F]FE-PE2I) | [11] |

| DAT | Human | Striatum | 300 mg | 56.9 | PET ([18F]FE-PE2I) | [11] |

| DAT | Cocaine-dependent patients | Striatum | 400 mg/day | ~65 | PET ([11C]-PE2I) | [12] |

| NET | Rhesus Monkey | Thalamus | 5 mg/kg (i.v.) | 16 ± 7.8 | PET ([11C]MeNER) | [9] |

| NET | Rhesus Monkey | Thalamus | 8 mg/kg (i.v.) | 44 ± 12 | PET ([11C]MeNER) | [9] |

Table 3: Effects of this compound on Extracellular Neurotransmitter Levels

| Neurotransmitter | Brain Region | Species | Dose | Change from Baseline | Method | Reference |

| Dopamine | Prefrontal Cortex | Rat | 128 mg/kg (i.p.) | Initial Increase | Microdialysis | [13] |

| Norepinephrine | Prefrontal Cortex | Rat | 128 mg/kg (i.p.) | Initial Increase | Microdialysis | [13] |

| Norepinephrine | Medial Hypothalamus | Rat | 128 mg/kg (i.p.) | Enhanced Release | Microdialysis | [13] |

| Serotonin | Prefrontal Cortex | Rat | 128 mg/kg (i.p.) | Increased, remained high for 3h | Microdialysis | [13] |

| GABA | Pallidum and Striatum | Rat | - | Reduced | Microdialysis | [14] |

Signaling Pathways and Experimental Workflows

Dopamine and Norepinephrine Signaling Pathways

The following diagram illustrates the impact of this compound on dopaminergic and noradrenergic synapses.

Experimental Workflow: In Vivo Microdialysis

In vivo microdialysis is a key technique used to measure extracellular neurotransmitter levels in the brain of awake, freely moving animals.[15] The following diagram outlines a typical workflow for a microdialysis experiment investigating the effects of this compound.

Experimental Workflow: Positron Emission Tomography (PET) Imaging

PET imaging is a non-invasive technique used to quantify transporter occupancy in the living brain.[16] The following diagram illustrates the workflow for a PET study assessing this compound's DAT occupancy.

Detailed Experimental Protocols

In Vivo Microdialysis for Dopamine and Norepinephrine Measurement

-

Surgical Procedure:

-

Animals (typically rats) are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted into the target brain region (e.g., prefrontal cortex, nucleus accumbens, or hypothalamus) and secured to the skull.[17][18]

-

A dummy cannula is inserted to maintain patency, and the animal is allowed to recover for 5-7 days.[17]

-

-

Microdialysis Experiment:

-

On the day of the experiment, the dummy cannula is replaced with a microdialysis probe.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[17]

-

A 1-2 hour equilibration period is allowed for stabilization.[17]

-

Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[17]

-

This compound or vehicle is administered (e.g., intraperitoneally).

-

Dialysate samples continue to be collected to measure changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[17]

-

The concentration of dopamine and norepinephrine is quantified by comparing the peak heights or areas to a standard curve.[17]

-

Data are typically expressed as a percentage change from the baseline concentration.[17]

-

Positron Emission Tomography (PET) for Transporter Occupancy

-

Radioligand Selection:

-

Imaging Protocol:

-

A baseline PET scan is acquired following the intravenous injection of the radioligand to determine the baseline binding potential of the transporter.[19]

-

This compound is then administered (e.g., intravenously or orally).

-

A second PET scan is performed after a second injection of the radioligand to measure the binding potential in the presence of this compound.[19]

-

-

Data Analysis:

-

PET images are reconstructed, and regions of interest (ROIs) are drawn on specific brain areas (e.g., striatum for DAT, thalamus for NET).[19]

-

Transporter occupancy is calculated as the percentage reduction in the binding potential of the radioligand after this compound administration compared to the baseline scan.[19]

-

Broader Neurochemical Effects

While this compound's primary action is on DAT and NET, it also influences other neurotransmitter systems, including serotonin, glutamate, and GABA, which contributes to its complex pharmacological profile.[1][20][21] For instance, this compound has been shown to increase extracellular glutamate in the medial preoptic area and posterior hypothalamus and decrease GABA levels in several brain regions, including the cortex and nucleus accumbens.[14][22] These indirect effects are thought to be secondary to its primary catecholaminergic actions.[20][23]

Conclusion

This compound exerts its wake-promoting and cognitive-enhancing effects primarily through the inhibition of dopamine and norepinephrine transporters, leading to increased extracellular levels of these key catecholamines. Quantitative in vitro and in vivo studies have established its binding affinities and transporter occupancy at therapeutic doses. The distinct pharmacological profile of this compound, characterized by a weaker but more selective and prolonged action on the dopamine system compared to traditional stimulants, likely contributes to its favorable safety profile and lower abuse liability. A comprehensive understanding of its multifaceted interactions with various neurotransmitter systems is crucial for the ongoing development and optimization of novel therapeutics targeting narcolepsy, attention-deficit/hyperactivity disorder, and other cognitive dysfunctions.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. droracle.ai [droracle.ai]

- 4. Mechanisms of this compound - Sedona Sky Academy [sedonasky.org]

- 5. greendoor.org [greendoor.org]

- 6. This compound: preclinical, clinical, and post-marketing surveillance--a review of abuse liability issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The effect of this compound on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Dopamine Transporter Correlates and Occupancy by this compound in Cocaine-Dependent Patients: A Controlled Study With High-Resolution PET and [11C]-PE2I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Variations in extracellular monoamines in the prefrontal cortex and medial hypothalamus after this compound administration: a microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. This compound potentiates trace amine receptor activity via the dopamine transporter in vitro and partially occupies the dopamine transporter in vivo | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 20. This compound: a review of neurochemical actions and effects on cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Possible Interaction: Gamma-Aminobutyric Acid and this compound - SUPP.AI by AI2 [supp.ai]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of Histamine and Orexin Systems in Modafinil's Wake-Promoting Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Modafinil is an atypical wake-promoting agent, or eugeroic, approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] Unlike traditional psychostimulants, its mechanism of action is not fully elucidated but is known to be distinct from amphetamine-like drugs.[1][2] Extensive research has demonstrated that this compound's effects are significantly mediated through the complex interplay of the hypothalamic orexin (also known as hypocretin) and histamine neurotransmitter systems.[2][3] This document provides a detailed examination of the current understanding of how this compound engages these two critical arousal pathways. It consolidates quantitative data from key preclinical studies, outlines detailed experimental methodologies, and provides visual representations of the signaling cascades. The evidence suggests that this compound indirectly activates orexin neurons, which in turn stimulate the tuberomammillary nucleus (TMN) to increase histamine release, a crucial step for its wake-promoting action.[2][3] While other systems like dopamine and norepinephrine are involved, the orexin-histamine axis is a central component of this compound's unique pharmacological profile.[4]

The Orexin/Hypocretin System in this compound's Action

The orexin system, composed of a small population of neurons in the lateral and perifornical hypothalamus, is a master regulator of arousal, wakefulness, and appetite.[5] A deficiency in this system results in the sleep disorder narcolepsy.[6][7] A significant body of evidence indicates that this compound administration leads to the activation of these critical neurons.

Evidence for Orexin Neuron Activation

Initial evidence for this compound's effect on the orexin system came from studies using Fos protein as a marker for neuronal activation. Administration of this compound to rats and mice was found to substantially increase the number of Fos-immunoreactive (Fos-IR) neurons in the perifornical area, where orexin neurons are located.[4][5] This activation is dose-dependent and suggests a direct or indirect excitatory effect of the drug on this neuronal population.[5] Further studies have shown that prolonged wakefulness induced by this compound produces long-term potentiation (LTP) of glutamatergic synapses on hypocretin/orexin neurons, indicating experience-dependent synaptic plasticity in this arousal circuit.[8][9]

The Role of Orexin in Wakefulness Promotion

While this compound clearly activates orexin neurons, the necessity of this system for its primary wake-promoting effect has been a subject of intense investigation. Counterintuitively, studies using orexin-null mice (orexin-/-) have demonstrated that the presence of orexin is not required for the wakefulness-prolonging action of this compound.[6][7] In fact, this compound was found to be more effective at increasing wakefulness time in orexin-/- mice compared to their wild-type littermates.[6][7] This surprising result suggests that compensatory mechanisms in other central arousal systems may be facilitated in the absence of orexin.[6] However, while orexin may not be essential for the duration of wakefulness, it may mediate some of the "alerting" effects or attentional aspects of the drug's action.[6][7]

Quantitative Data: this compound's Effect on the Orexin System

The following table summarizes key quantitative findings from preclinical studies investigating this compound's impact on the orexin system.

| Parameter Measured | Species/Model | This compound Dose | Key Result | Reference |

| Fos-IR in Orexin Neurons | Rat | 150 mg/kg | Threefold increase in the number of orexin-immunoreactive neurons with Fos-immunoreactive nuclei. | [5] |

| AMPAR/NMDAR Ratio | Mouse (Hypothalamic Slices) | N/A (acute in vivo treatment) | AMPAR/NMDAR ratio increased to 3.50 ± 0.23 in this compound-treated mice vs. 2.63 ± 0.29 in saline-treated mice (P < 0.05). | [8][9] |

| Wakefulness Duration | Orexin-null (orexin-/-) Mice | 10, 30, 100 mg/kg, i.p. | This compound more effectively increased wakefulness time in orexin-/- mice than in wild-type mice. | [6][7] |

Experimental Protocols

2.4.1 Fos Immunohistochemistry for Orexin Neuron Activation

-

Subjects: Male Sprague-Dawley rats.[5]

-

Drug Administration: this compound (e.g., 75, 150 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection.[5]

-

Tissue Processing: Two hours post-injection, animals were deeply anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde). Brains were removed, post-fixed, and sectioned on a cryostat or vibratome.[5]

-

Immunohistochemistry: Brain slices were incubated with a primary antibody against Fos protein (e.g., rabbit anti-c-Fos) followed by a secondary antibody. For double-labeling, sections were subsequently incubated with a primary antibody against orexin-A (e.g., goat anti-orexin-A). Visualisation was achieved using chromogens (e.g., DAB) or fluorescent tags.[5]

-

Analysis: The number of single- and double-labeled neurons in the perifornical hypothalamus was quantified using light or fluorescence microscopy.[5]

2.4.2 Electrophysiological Recording in Hypocretin/Orexin Neurons

-

Subjects: Transgenic mice expressing Green Fluorescent Protein (GFP) specifically in hypocretin/orexin neurons to allow for visual identification.[9]

-

Procedure: Following in vivo this compound or saline treatment, mice were sacrificed, and coronal hypothalamic slices were prepared.[9]

-

Recording: Whole-cell patch-clamp recordings were performed on GFP-identified hypocretin/orexin neurons. Synaptic activity was evoked by electrical stimulation of afferent fibers.[9]

-

Measurement: To determine the AMPAR/NMDAR ratio, cells were voltage-clamped at +40 mV. The peak AMPAR-mediated current was measured, and the NMDAR-mediated current was measured at a set time point (e.g., 50 ms) after the peak. The ratio of these two currents was then calculated.[9]

The Histaminergic System in this compound's Action

The brain's histaminergic system, with cell bodies located exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus, is indispensable for maintaining arousal.[10][11] Histamine neurons project widely throughout the brain, and their activity is highest during wakefulness. This compound significantly engages this system to promote its effects.

Evidence for Histaminergic System Activation

Similar to the orexin system, this compound administration induces Fos expression in the TMN, indicating activation of histamine neurons.[5][12] More direct evidence comes from in vivo microdialysis studies, which have measured histamine levels in the brain following this compound administration. Systemic (i.p.) and intracerebroventricular (i.c.v.) injections of this compound were shown to significantly increase histamine release in the anterior hypothalamus of rats.[13] This effect is central to this compound's mechanism, as depleting neuronal histamine has been shown to abolish the locomotor-activating effects of this compound in mice.[14]

Indirect Mechanism of Histamine Release

The activation of histamine neurons by this compound appears to be indirect. When this compound was injected directly into the TMN, it failed to alter histamine release.[13] This crucial finding indicates that this compound does not act directly on histaminergic cell bodies. Instead, it is proposed that this compound attenuates inhibitory GABAergic input to the histaminergic neurons.[2][3] By reducing this GABAergic tone, this compound disinhibits the TMN neurons, leading to increased firing and subsequent histamine release in projection areas.[2][3]

Quantitative Data: this compound's Effect on the Histamine System

The following table summarizes key quantitative findings from preclinical studies investigating this compound's impact on the histamine system.

| Parameter Measured | Species/Model | This compound Dose | Key Result | Reference |

| Histamine Release (Anterior Hypothalamus) | Anesthetized Rat | 150 mg/kg, i.p. | ~150% increase from basal histamine release. | [13] |

| Histamine Release (Anterior Hypothalamus) | Anesthetized Rat | 1 nmol, i.c.v. | Significant increase in histamine release. | [13] |

| Histamine Release (Anterior Hypothalamus) | Anesthetized Rat | 1 nmol, direct TMN injection | No alteration in histamine release. | [13] |

| Histamine Release & Locomotor Activity | Freely Moving Rat | 75 & 150 mg/kg, i.p. | Significant, dose-dependent increases in both histamine release and locomotor activity. | [14] |

Experimental Protocols

3.4.1 In Vivo Microdialysis for Histamine Release

-

Subjects: Male Wistar rats, either anesthetized (e.g., with urethane) or freely moving.[13][14]

-

Surgical Procedure: A guide cannula was stereotaxically implanted, targeting the anterior hypothalamus. Following recovery (for freely moving studies), a microdialysis probe (e.g., 2 mm membrane) was inserted.[14]

-

Perfusion: The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after drug administration (i.p., i.c.v., or local injection).

-

Analysis: Histamine concentrations in the dialysate were measured using a highly sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection.[13][14]